molecular formula C22H19N3O5S B2505195 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 872206-27-4

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2505195
CAS RN: 872206-27-4
M. Wt: 437.47
InChI Key: UCFXTLJCXAOYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is known for its pharmacological relevance. These derivatives have been studied for their biological, medicinal, and industrial applications due to their unique chemical structure and properties .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine derivatives typically involves the use of commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. An efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are closely related to the compound , has been reported to involve a ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions that promote carbon-sulfur bond formation . Additionally, solid-phase synthesis methods have been developed for the synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which allow for the creation of a large number of compounds with high purity, indicating the potential for efficient synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine derivatives can be characterized by X-ray diffraction analysis. For example, a related compound, 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, was analyzed to reveal the stabilizing hydrogen bonds in its crystal packing. Non-covalent interaction analysis and Hirshfeld surface mapping were used to identify intermolecular interactions, which are crucial for understanding the molecular environment and potential binding sites for biological interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-benzothiadiazine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 2,3-dihydrobenzothiazol-1,1-dioxide and 2,3-dihydro-1,4-benzothiazin-3-one nitroderivatives from polynitrobenzamides involves nucleophilic substitution reactions, oxidation of sulfur atoms, and cyclization reactions . These reactions highlight the potential pathways for modifying the benzothiadiazine core to introduce various substituents, such as nitro groups, which are present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine derivatives are influenced by their molecular structure. The presence of substituents like nitro groups and sulfone moieties can affect the compound's solubility, stability, and reactivity. For example, the presence of two methyl groups at the 3-position of the thiadiazine ring in a related compound was shown to affect its binding in the ligand-binding domain of AMPA receptors, suggesting that similar steric and electronic effects could be expected for the compound . Additionally, the crystal structures of triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides provide insights into the solid-state properties and potential intermolecular interactions of sulfone-containing heterocycles .

Scientific Research Applications

Synthesis Methods

  • New Synthesis Methods

    Innovative methods for synthesizing derivatives of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, including 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, have been developed. These methods involve reactions such as reduction, hydrogenolysis, and cyclization to create various derivatives of benzothiadiazine dioxides (Migliara, Petruso, & Sprio, 1979).

  • Ring Enlargement and Novel Heterocyclic Systems

    The reaction of different compounds with benzothiadiazin-3-one 1,1-dioxides can lead to ring enlargement, resulting in novel nine-membered heterocyclic systems. This process shows the versatility of these compounds in creating diverse chemical structures (Schläpfer-Dähler & Heimgartner, 1993).

Medicinal Chemistry and Drug Discovery

  • Antiviral Activity

    Some derivatives of 1,2,4-benzothiadiazines, including structures similar to 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, have shown potential antiviral activity. This makes them a subject of interest in the field of medicinal chemistry (Ivanova et al., 2012).

  • PI3Kδ Inhibitors

    Novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been synthesized and evaluated as PI3Kδ inhibitors, which are important in cancer research and treatment. This highlights the potential of benzothiadiazine dioxides in targeted cancer therapy (Gong et al., 2019).

Chemical Properties and Reactions

  • Solid-Phase Synthesis: The first solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides has been developed, showcasing the efficient and versatile approach to synthesizing these compounds. This methodology is significant for drug discovery processes (Makino, Nakanishi, & Tsuji, 2003).

properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-15-10-16(2)12-19(11-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFXTLJCXAOYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.